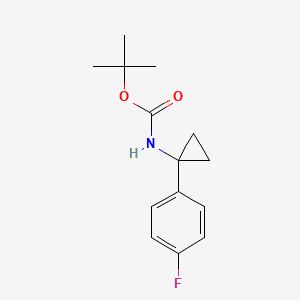
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate” is a chemical compound with the CAS Number: 1255574-58-3 . It has a molecular weight of 251.3 .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate . The InChI code for this compound is 1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), which include compounds like tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate, have been extensively studied for their environmental occurrence, human exposure, and toxicity. These compounds are utilized across various industries to inhibit oxidative reactions and extend product shelf life. Research highlights their detection in multiple environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Studies indicate potential health risks due to their presence in human fat tissues, serum, urine, breast milk, and fingernails. Toxicity assessments suggest that certain SPAs may cause hepatic toxicity, exhibit endocrine disrupting effects, and possess carcinogenic potential. Future research is encouraged to explore novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).
Decomposition and Environmental Impact of Methyl Tert-Butyl Ether
Methyl tert-butyl ether (MTBE), a relative compound, is extensively used as an oxygenate in gasoline, raising concerns about its environmental release. Studies on the decomposition of MTBE by adding hydrogen in a cold plasma reactor demonstrate the feasibility of alternative decomposition methods. This research presents a potential for mitigating MTBE's environmental impact through advanced technological approaches. The effectiveness of radio frequency plasma reactors in decomposing and converting MTBE into less harmful substances has been showcased, suggesting a promising direction for addressing environmental pollution caused by such compounds (Hsieh et al., 2011).
Thermophysical Property Measurements and Environmental Implications
The environmental implications of ethers, including compounds similar to tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate, are critical to understanding their impact on pollution and human health. A comprehensive review of thermophysical property measurements of mixtures containing ethers such as MTBE, TAME, and others, highlights the importance of accurate data in assessing environmental and health risks. This knowledge aids in the development of more environmentally friendly alternatives and informs regulatory decisions aimed at minimizing pollution and exposure risks (Marsh et al., 1999).
Safety And Hazards
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-4-6-11(15)7-5-10/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUUQCXGNGJXEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50682017 |
Source


|
| Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 1-(4-fluorophenyl)cyclopropylcarbamate | |
CAS RN |
1255574-58-3 |
Source


|
| Record name | tert-Butyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50682017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

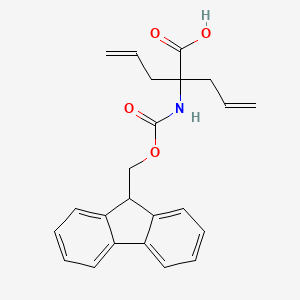
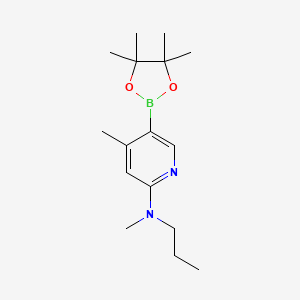
![Ethyl 5-hydroxy-8-isopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B567853.png)
![7-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B567855.png)
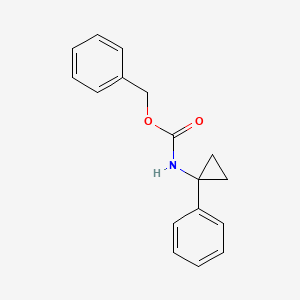
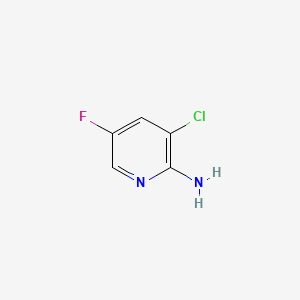
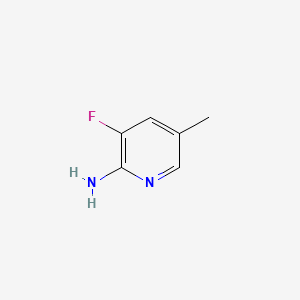
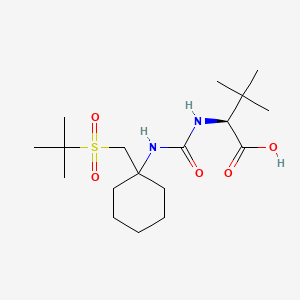
![N-[(3-chloropyrazin-2-yl)methyl]ethanamine](/img/structure/B567866.png)
![5-Bromo-6-methoxybenzo[d]thiazole-2-thiol](/img/structure/B567867.png)
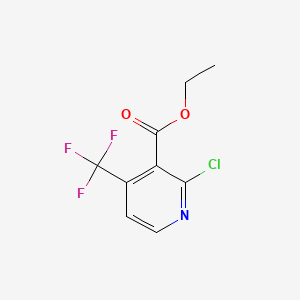
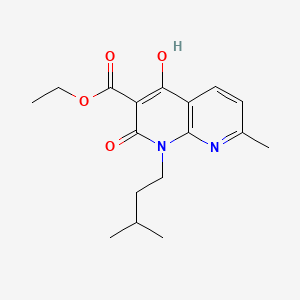
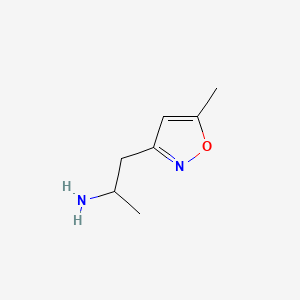
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(8alpha,9S)-10,11-dihydro-6/'-Methoxycinchonan-9-yl]aMino]](/img/structure/B567872.png)